iPAF1C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
iPAF1C is a first-in-class, small-molecule inhibitor of the polymerase-associated factor 1 complex (PAF1C). This compound disrupts PAF1 chromatin occupancy and induces the global release of promoter-proximal paused RNA polymerase II into gene bodies . It has shown potential in enhancing the activity of diverse HIV-1 latency reversal agents .
Métodos De Preparación
The preparation of iPAF1C involves a molecular docking-based compound screen in silico and global sequencing-based candidate evaluation in vivo . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C27H26BrFN4O and a molecular weight of 521.42 .
Análisis De Reacciones Químicas
iPAF1C undergoes various chemical reactions, primarily focusing on its interaction with the polymerase-associated factor 1 complex. The compound binds specifically to CTR9 and disrupts the PAF1-CTR9 interaction . This disruption enhances HIV-1 latency reversal by inducing the global release of promoter-proximal paused RNA polymerase II into gene bodies . The major products formed from these reactions are not explicitly detailed in the available literature.
Aplicaciones Científicas De Investigación
iPAF1C has significant scientific research applications, particularly in the field of HIV-1 latency reversal. It enhances the activity of diverse HIV-1 latency reversal agents both in cell line latency models and in primary cells from persons living with HIV-1 . The compound’s ability to disrupt PAF1 chromatin occupancy and induce the global release of promoter-proximal paused RNA polymerase II makes it a valuable tool in studying gene expression regulation and viral latency .
Mecanismo De Acción
The mechanism of action of iPAF1C involves its specific binding to CTR9, a component of the polymerase-associated factor 1 complex . This binding disrupts the PAF1-CTR9 interaction, leading to the release of promoter-proximal paused RNA polymerase II into gene bodies . This process mimics acute PAF1 subunit depletion and impairs RNA polymerase II pausing at heat shock-down-regulated genes . The molecular targets and pathways involved include the polymerase-associated factor 1 complex and RNA polymerase II .
Comparación Con Compuestos Similares
iPAF1C is unique in its specific inhibition of the polymerase-associated factor 1 complex. Similar compounds include other small-molecule inhibitors that target transcriptional regulators, but this compound stands out due to its first-in-class status and its specific mechanism of action . Other compounds that may have similar applications include inhibitors of other transcriptional regulators, but none have been shown to have the same specific effects on the polymerase-associated factor 1 complex .
Propiedades
Fórmula molecular |
C27H26BrFN4O |
---|---|
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H26BrFN4O/c1-18-15-22(9-10-23(18)28)30-26(34)20-11-13-32(14-12-20)27-31-24-7-2-3-8-25(24)33(27)17-19-5-4-6-21(29)16-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,30,34) |
Clave InChI |
ZQBFGPMVFJLIPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.